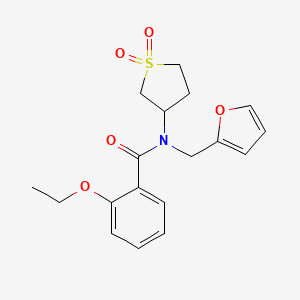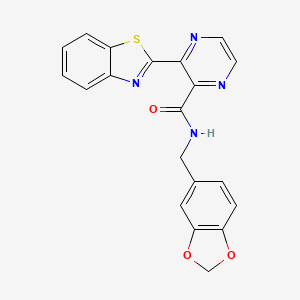
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: the 4-chloro-2-methoxy-5-methylphenyl group attached to the amide nitrogen and the 4-(4-chloro-3-methylphenoxy)butanamide moiety.
- Its molecular formula is C22H23Cl2NO4 .
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide: . It features an amide functional group (–CONH–) and two aromatic rings.
Preparation Methods
- Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods. One approach involves coupling the appropriate chlorinated phenols with an amine (e.g., 4-chloro-2-methoxy-5-methylphenylamine) followed by amide formation.
- Industrial Production : Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification. proprietary methods may limit detailed information.
Chemical Reactions Analysis
- Reactivity : Compound X can undergo several reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid.
- Reduction : Reduction with lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the chlorine atoms.
- Major Products : The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine derivatives, and substituted phenols.
Scientific Research Applications
- Chemistry : Compound X may serve as a building block in the synthesis of more complex molecules due to its unique structure.
- Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
- Medicine : Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
- Industry : It could find applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.
- Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
- Uniqueness : Compound X’s dual chlorophenyl and methoxy-methylphenyl moieties make it distinct.
- Similar Compounds : Other amides with aromatic substituents, such as acetaminophen (paracetamol) or ibuprofen, share some features.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require further investigation
: ChemSpider: Compound X
Properties
CAS No. |
6154-76-3 |
|---|---|
Molecular Formula |
C19H21Cl2NO3 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23) |
InChI Key |
GGIGPBHOTDVYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)


